molecular formula C11H11ClN2O4S B14684627 2-Methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide CAS No. 30280-01-4

2-Methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide

Cat. No.: B14684627
CAS No.: 30280-01-4
M. Wt: 302.73 g/mol
InChI Key: RIOUVMPEECOBHH-UHFFFAOYSA-N
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Description

2-Methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide is an organic compound with a complex structure that includes a succinimide core, a methyl group, a chloro group, and a sulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide typically involves multiple steps, starting with the preparation of the succinimide core One common method involves the reaction of succinic anhydride with ammonia to form succinimideThe chloro and sulfamoylphenyl groups are introduced through substitution reactions, often using reagents such as thionyl chloride and sulfonamide derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The sulfamoyl group plays a crucial role in this interaction by forming strong hydrogen bonds with the enzyme’s active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-N-(2-chloro-4-sulfamoylphenyl) succinimide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

30280-01-4

Molecular Formula

C11H11ClN2O4S

Molecular Weight

302.73 g/mol

IUPAC Name

3-chloro-4-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide

InChI

InChI=1S/C11H11ClN2O4S/c1-6-4-10(15)14(11(6)16)9-3-2-7(5-8(9)12)19(13,17)18/h2-3,5-6H,4H2,1H3,(H2,13,17,18)

InChI Key

RIOUVMPEECOBHH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)N(C1=O)C2=C(C=C(C=C2)S(=O)(=O)N)Cl

Origin of Product

United States

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